

In-Depth Technical Guide to Terbacil (CAS 5902-51-2)

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Compound of Interest

Compound Name: *Terbacil*

Cat. No.: *B128106*

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For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Properties

Terbacil, with the CAS number 5902-51-2, is a selective herbicide belonging to the uracil chemical family.^{[1][2]} It is primarily used to control a wide range of annual and some perennial weeds in various agricultural settings.^{[1][2]}

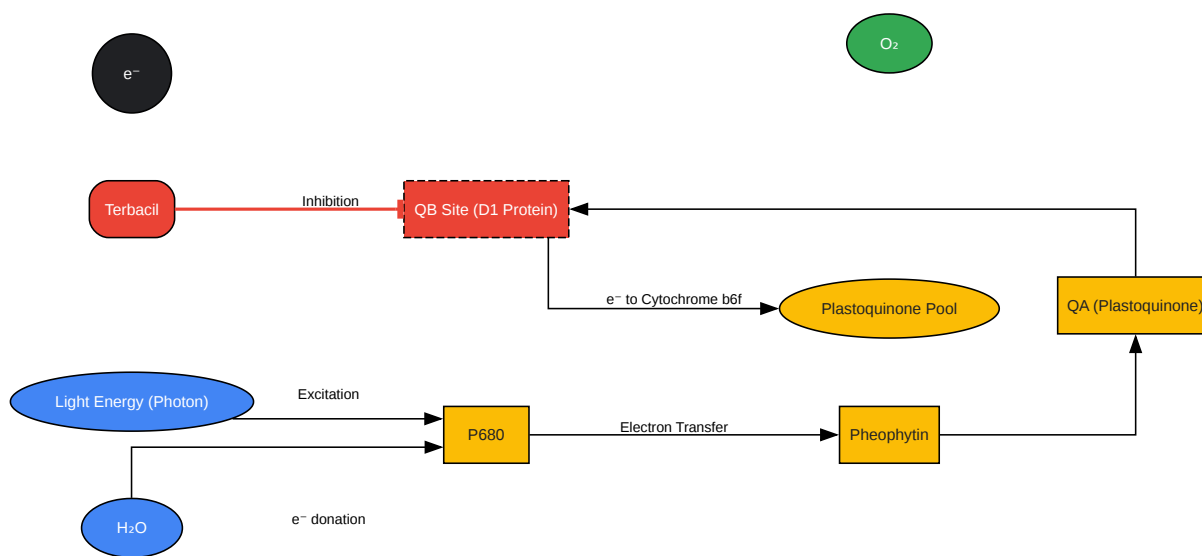
Chemical and Physical Properties

A summary of the key chemical and physical properties of **Terbacil** is presented in Table 1.

Property	Value	Reference
IUPAC Name	3-tert-butyl-5-chloro-6-methyl-1H-pyrimidine-2,4-dione	[3]
Synonyms	Sinbar, Geonter, Turbacil, Compound 732	[1][4]
Molecular Formula	C ₉ H ₁₃ ClN ₂ O ₂	[3][5]
Molecular Weight	216.67 g/mol	[3][5]
Appearance	White, crystalline, odorless solid	[1][6]
Melting Point	175-177 °C	[1][2]
Water Solubility	710 mg/L at 25 °C	[1]
Vapor Pressure	0.0625 mPa at 30 °C	[1]
LogP (Octanol/Water Partition Coefficient)	1.89	[1]
pKa	8.79 ± 0.40	[2]

Mechanism of Action

The primary mode of action of **Terbacil** is the inhibition of photosynthesis at Photosystem II (PSII).[1][3] It achieves this by binding to the QB site on the D1 protein of the PSII complex, thereby blocking electron transport. This disruption of electron flow leads to the production of reactive oxygen species (ROS), causing lipid peroxidation and ultimately cell death in susceptible plants.



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Caption: Mechanism of Photosystem II inhibition by **Terbacil**.

Toxicological Profile

Terbacil exhibits low acute toxicity in mammals. The toxicological data is summarized in Table 2.

Parameter	Species	Value	Reference
Oral LD ₅₀	Rat	>5000 mg/kg	[1]
Dermal LD ₅₀	Rabbit	>5000 mg/kg	[1]
Inhalation LC ₅₀	Rat	>4.4 mg/L	
Eye Irritation	Rabbit	Mild irritant	
Dermal Sensitization	Guinea Pig	Not a sensitizer	[1]
Carcinogenicity	Rat, Mouse	Not likely to be carcinogenic to humans	
Genotoxicity	In vitro & in vivo	Not genotoxic	
Developmental Toxicity NOAEL	Rat	12.5 mg/kg/day	
Reproductive Toxicity NOAEL	Rat	25 mg/kg/day	

Experimental Protocols

Developmental Toxicity Study in Rats (General Protocol)

This protocol is a generalized representation based on established guidelines for developmental toxicity studies of herbicides.

Objective: To assess the potential of **Terbacil** to cause adverse effects on embryonic and fetal development in rats.

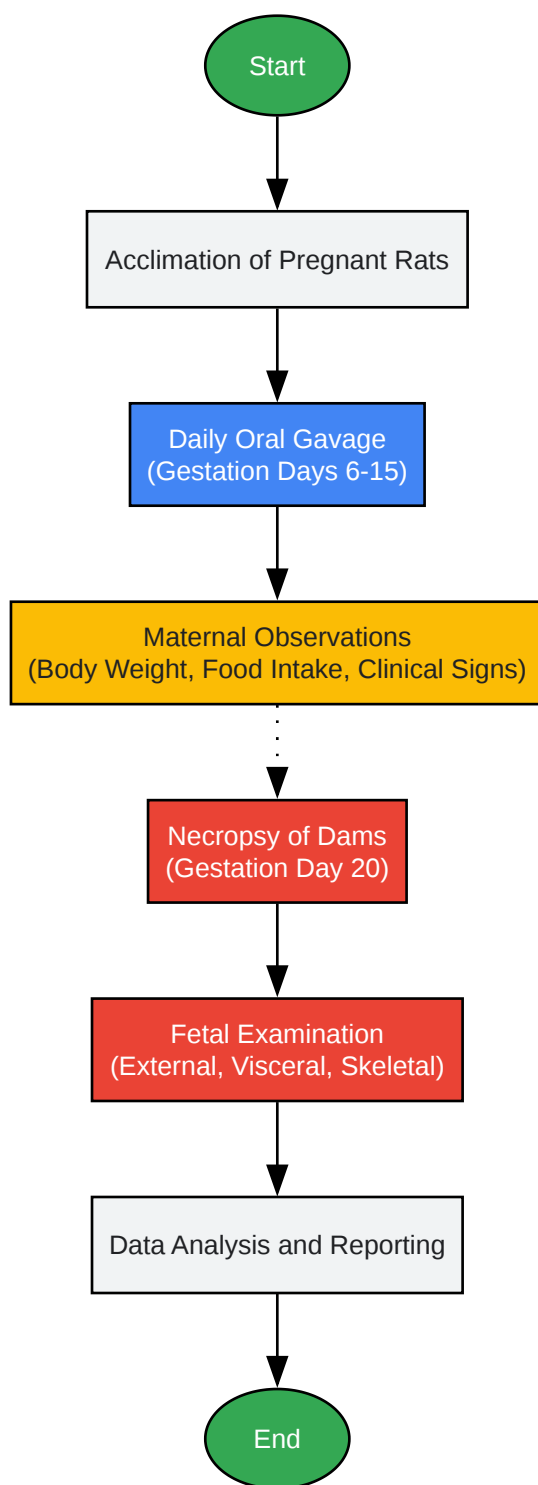
Materials:

- Pregnant Sprague-Dawley rats
- **Terbacil** (analytical grade)
- Vehicle (e.g., corn oil)

- Gavage needles
- Standard laboratory animal diet and water
- Animal caging and environmental controls
- Dissection tools and microscope

Procedure:

- Animal Acclimation: Acclimate pregnant rats for at least 5 days before the start of the study.
- Dose Preparation: Prepare solutions of **Terbacil** in the vehicle at various concentrations. A control group receiving only the vehicle should be included.
- Dosing: Administer **Terbacil** or vehicle daily by oral gavage from gestation day 6 through 15.
- Maternal Observations: Record maternal body weight, food consumption, and clinical signs of toxicity daily.
- Necropsy: On gestation day 20, euthanize the dams and perform a gross necropsy. Examine the uterus and its contents.
- Fetal Examination:
 - Count the number of corpora lutea, implantations, resorptions, and live and dead fetuses.
 - Determine the sex and weight of each fetus.
 - Examine each fetus for external, visceral, and skeletal malformations.



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Caption: Experimental workflow for a rat developmental toxicity study.

In Vitro Sister Chromatid Exchange (SCE) Assay in Chinese Hamster Ovary (CHO) Cells (General Protocol)

Objective: To evaluate the genotoxic potential of **Terbacil** by assessing its ability to induce sister chromatid exchanges in cultured mammalian cells.

Materials:

- Chinese Hamster Ovary (CHO) cell line
- Cell culture medium and supplements (e.g., fetal bovine serum, antibiotics)
- **Terbacil** (analytical grade)
- 5-bromo-2'-deoxyuridine (BrdU)
- Colcemid
- Hypotonic solution (e.g., 0.075 M KCl)
- Fixative (e.g., methanol:acetic acid, 3:1)
- Hoechst 33258 stain
- Giemsa stain
- Microscope slides
- Fluorescence microscope

Procedure:

- **Cell Culture:** Culture CHO cells in appropriate medium until they reach exponential growth.
- **Treatment:** Expose the cells to various concentrations of **Terbacil**, along with positive and negative controls, for a defined period.
- **BrdU Incorporation:** Culture the cells in the presence of BrdU for two cell cycles.

- Metaphase Arrest: Add Colcemid to the culture to arrest cells in metaphase.
- Harvesting and Slide Preparation:
 - Harvest the cells by trypsinization.
 - Treat with a hypotonic solution to swell the cells.
 - Fix the cells with a fixative.
 - Drop the cell suspension onto clean microscope slides and air-dry.
- Staining:
 - Stain the slides with Hoechst 33258.
 - Expose the slides to UV light.
 - Incubate in a saline-sodium citrate (SSC) buffer.
 - Stain with Giemsa.
- Scoring: Analyze the metaphase spreads under a microscope and count the number of sister chromatid exchanges per cell.

Environmental Fate and Ecotoxicology

Terbacil is moderately persistent in soil, with a half-life that can vary depending on environmental conditions. It has the potential to leach into groundwater due to its moderate water solubility and low soil adsorption.

Parameter	Value	Reference
Soil Half-life (Aerobic)	18-240 days	
Aqueous Photolysis Half-life	Stable	
Soil Adsorption Coefficient (Koc)	32-88 mL/g	
Algal Toxicity (EC ₅₀)	0.025 mg/L	
Aquatic Invertebrate Toxicity (LC ₅₀)	>150 mg/L (Daphnia magna)	
Fish Toxicity (LC ₅₀)	>100 mg/L (Rainbow trout)	
Avian Toxicity (LD ₅₀)	>2250 mg/kg (Bobwhite quail)	

Conclusion

Terbacil is an effective herbicide with a well-characterized mechanism of action involving the inhibition of photosystem II. Its toxicological profile in mammals indicates low acute toxicity and no evidence of carcinogenicity or genotoxicity at typical exposure levels. However, its persistence in soil and potential for groundwater contamination warrant careful management and monitoring. The provided experimental protocols offer a foundation for further research into the biological effects and environmental impact of this compound. This guide serves as a comprehensive resource for professionals in research, drug development, and environmental science who are interested in the properties and activities of **Terbacil**.

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